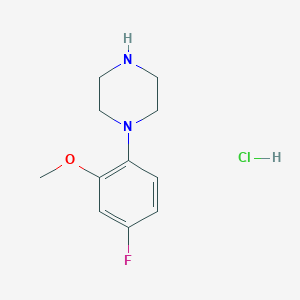

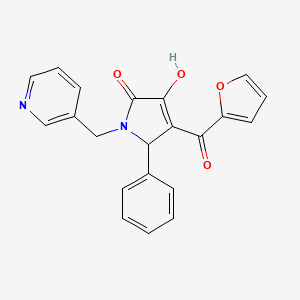

![molecular formula C8H6F3N3 B2996826 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene CAS No. 2230789-46-3](/img/structure/B2996826.png)

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a highly reactive azide that can undergo a range of chemical reactions, making it a versatile tool for researchers.

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

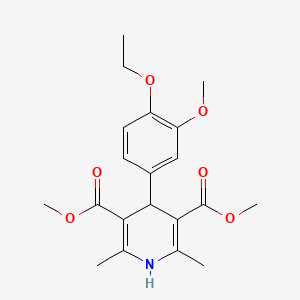

A novel trifluoromethyl-activated monomer has been utilized in the synthesis of hyperbranched poly(arylene ether)s, demonstrating high molecular weight and excellent thermal stability. The synthesis involved Pd-initiated coupling and was characterized by various techniques, including GPC, DSC, TGA, FTIR, and NMR, highlighting its potential in polymer chemistry for developing materials with superior properties (Banerjee et al., 2009).

Photocatalyzed Fluorination

The photocatalyzed oxidation of benzylic compounds has been shown to be an efficient route to access electron-deficient, less substituted benzylic fluorides. This metal-free, mild method uses inexpensive reagents, suggesting a significant advancement in the synthesis of fluorinated organic compounds (Bloom et al., 2014).

Synthesis of Biologically Active Compounds

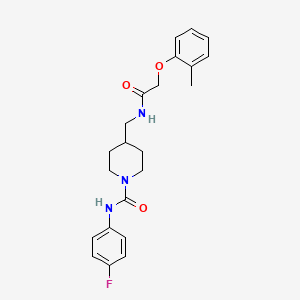

2,4,5-Trifluorobromobenzene, a valuable intermediate in the synthesis of biologically active peptides and fluorescent reagents, has been synthesized efficiently in a microreactor. This process highlights the application of trifluorobenzene derivatives in the rapid and high-yield production of key intermediates for medicinal chemistry (Deng et al., 2016).

Electrochemical Fluorination

The electrochemical fluorination of trifluoromethylbenzenes has been studied, showing the generation of various fluorinated products. This research demonstrates the versatility of electrochemical methods in accessing fluorinated aromatic compounds, which are valuable in many areas of chemical research (Momota et al., 1994).

Development of Photoactive Cross-Linking Reagents

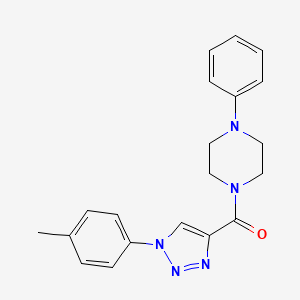

Triazidation of trifluorobenzenes has been explored, leading to the synthesis of new photoactive cross-linking reagents for polymer chemistry. These compounds may find wide practical use in the synthesis of organic magnetic materials and in photochemical preparation processes (Chapyshev & Chernyak, 2013).

Propriétés

IUPAC Name |

2-[(1R)-1-azidoethyl]-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c1-4(13-14-12)8-6(10)2-5(9)3-7(8)11/h2-4H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUIOQAZGAGXFT-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)